2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine
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Overview
Description
2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine is an organic compound that belongs to the class of pentofuranosylamines This compound is characterized by the presence of a pentofuranosyl ring attached to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine typically involves multi-step reactions. One common method starts with the preparation of the pentofuranosylamine backbone, followed by the introduction of the 3,4-dimethylphenyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. For instance, the synthesis might involve the use of bis(3-methyl-2-butyl)borane as a catalyst under ambient temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of carbohydrate chemistry.
Biology: The compound is investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-deoxy-N-phenylpentofuranosylamine: This compound is similar but lacks the dimethyl groups on the phenyl ring.
2-deoxy-N-(4-methoxyphenyl)pentofuranosylamine: This compound has a methoxy group instead of the dimethyl groups.
Uniqueness
The presence of the 3,4-dimethylphenyl group in 2-deoxy-N-(3,4-dimethylphenyl)pentofuranosylamine imparts unique properties, such as increased hydrophobicity and potential steric effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8-3-4-10(5-9(8)2)14-13-6-11(16)12(7-15)17-13/h3-5,11-16H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSVYINZVHXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC(C(O2)CO)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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